![molecular formula C17H15ClN4O2 B12924394 Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate CAS No. 67397-27-7](/img/structure/B12924394.png)
Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a complex structure with an indole core, a diazenyl group, and a chlorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diazenyl Group: The diazenyl group can be introduced through a diazotization reaction, where the amino group of the indole is converted to a diazonium salt, followed by coupling with a chlorophenyl compound.
Carbamoylation: The final step involves the reaction of the diazenyl-indole intermediate with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
Ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can serve as a probe to study biological processes involving carbamate and diazenyl functionalities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate depends on its specific application:
Biological Activity: If used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors. The diazenyl group can act as a bioisostere for azo compounds, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
相似化合物的比较
Ethyl (2-((4-bromophenyl)diazenyl)-1H-indol-3-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2-((4-methylphenyl)diazenyl)-1H-indol-3-yl)carbamate: Similar structure but with a methyl group instead of chlorine.
Ethyl (2-((4-nitrophenyl)diazenyl)-1H-indol-3-yl)carbamate: Similar structure but with a nitro group instead of chlorine.
Uniqueness: Ethyl (2-((4-chlorophenyl)diazenyl)-1H-indol-3-yl)carbamate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
属性
CAS 编号 |
67397-27-7 |
|---|---|
分子式 |
C17H15ClN4O2 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
ethyl N-[2-[(4-chlorophenyl)diazenyl]-1H-indol-3-yl]carbamate |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-24-17(23)20-15-13-5-3-4-6-14(13)19-16(15)22-21-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3,(H,20,23) |
InChI 键 |
KUZJTTTXPCKHMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(NC2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


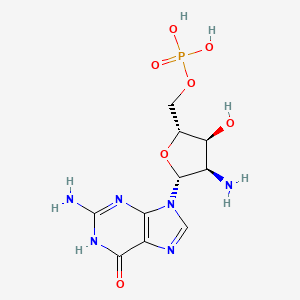
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
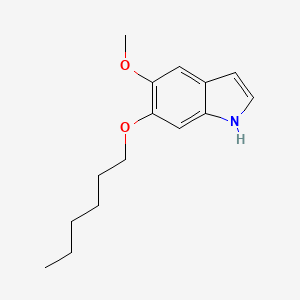

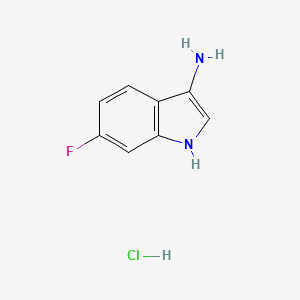
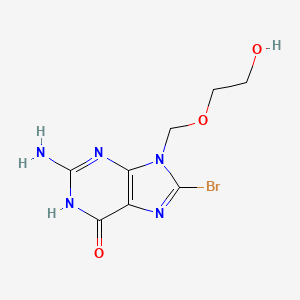
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
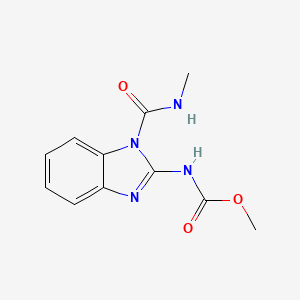
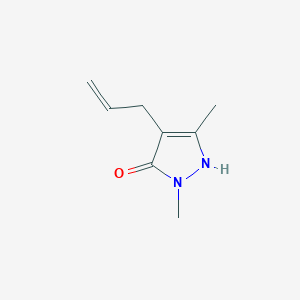

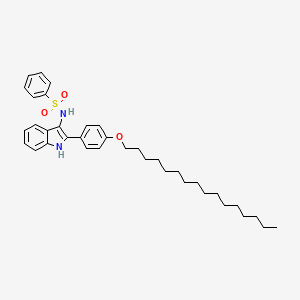
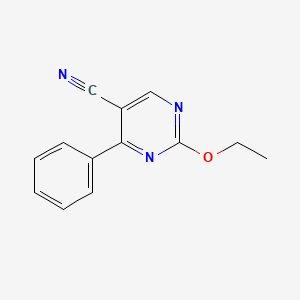
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
